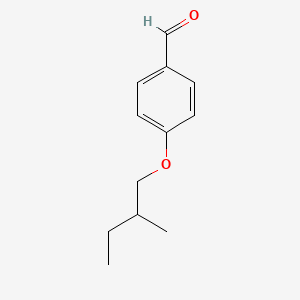
4-(2-Methylbutoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methylbutoxy)benzaldehyde is an organic compound with the molecular formula C12H16O2 It is a benzaldehyde derivative where the benzene ring is substituted with a 2-methylbutoxy group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbutoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2-methylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Methylbutoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-(2-Methylbutoxy)benzoic acid.
Reduction: 4-(2-Methylbutoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(2-Methylbutoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4-(2-Methylbutoxy)benzaldehyde involves its interaction with various molecular targets. For instance, its antifungal activity is attributed to the disruption of cellular antioxidation systems in fungi. This compound can act as a redox-active agent, destabilizing cellular redox homeostasis and inhibiting fungal growth . The specific molecular targets include enzymes involved in oxidative stress response pathways, such as superoxide dismutases and glutathione reductase .
Vergleich Mit ähnlichen Verbindungen
4-(2-Methylbutoxy)benzaldehyde can be compared with other benzaldehyde derivatives, such as:
- 4-(2-Hydroxyethoxy)benzaldehyde
- 4-(2-Phenylethoxy)benzaldehyde
- 4-(2-Formylphenoxy)benzaldehyde
- 4-(2-Fluorophenoxy)benzaldehyde
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its 2-methylbutoxy group provides steric hindrance and electronic effects that influence its reactivity and interactions with biological targets .
Eigenschaften
CAS-Nummer |
59472-04-7 |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
4-(2-methylbutoxy)benzaldehyde |
InChI |
InChI=1S/C12H16O2/c1-3-10(2)9-14-12-6-4-11(8-13)5-7-12/h4-8,10H,3,9H2,1-2H3 |
InChI-Schlüssel |
MAZFCUGZMFDVGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)COC1=CC=C(C=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



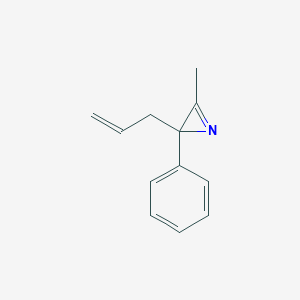
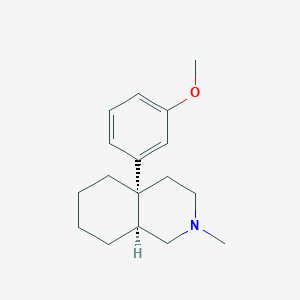
![6-{2-[4-(Dimethylamino)phenyl]ethyl}-4-methoxy-2H-pyran-2-one](/img/structure/B14620861.png)
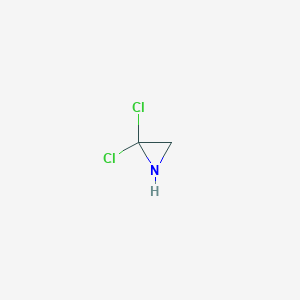


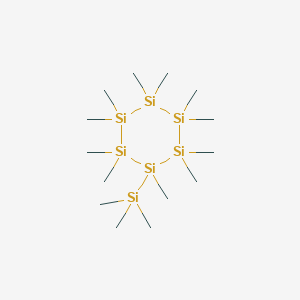
![2,2'-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14620898.png)

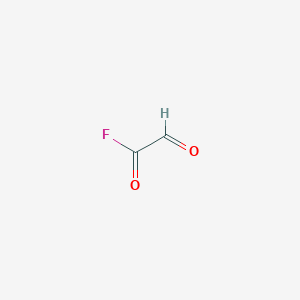
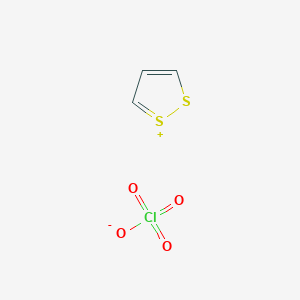
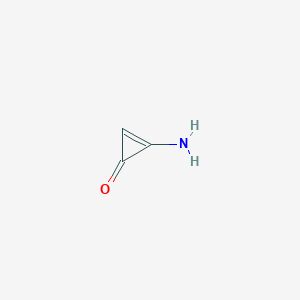
![2-[(Dimethylamino)methylidene]heptanal](/img/structure/B14620909.png)
